15-Tetracosynoic acid

Description

Significance of Long-Chain Fatty Acids in Biological Systems

Long-chain fatty acids (LCFAs), typically defined as having 16 to 24 carbons, are integral to life. uoanbar.edu.iq They are the principal components of phospholipids (B1166683) and sphingolipids, which form the lipid bilayers of cellular membranes, influencing membrane fluidity and function. nih.gov Beyond their structural role, LCFAs are a major source of metabolic energy, stored as triacylglycerols. uoanbar.edu.iq When oxidized, they release significant amounts of ATP to fuel cellular processes.

Furthermore, LCFAs and their derivatives act as potent signaling molecules. They can modulate metabolic, oxidative, and inflammatory responses within tissues. jomes.orgfrontiersin.org Very-long-chain fatty acids (VLCFAs), which have more than 18 carbon atoms, play crucial physiological and structural roles, particularly in maintaining membrane homeostasis and serving as precursors for protective barriers like cuticular waxes in plants. mdpi.com The specific chain length and degree of saturation of an LCFA determine its precise physiological effects. jomes.org

Overview of Unsaturated Fatty Acids and their Metabolic Diversity

The metabolism of unsaturated fatty acids is a highly complex and regulated process involving a variety of enzymes. academicjournals.org These fatty acids are not only structural components but also serve as precursors for a wide array of bioactive molecules. For instance, in plants, C18 unsaturated fatty acids are precursors to the stress hormone jasmonic acid. frontiersin.orgfrontiersin.org In mammals, they are precursors to eicosanoids, which are signaling molecules involved in inflammation and other physiological processes. Recent research has also highlighted their role in regulating gene expression, influencing pathways related to both fatty acid synthesis and oxidation. nih.gov

Contextualization of Alkynoic Acids in Lipid Biochemistry

Alkynoic acids are fatty acids that contain at least one carbon-carbon triple bond (an alkyne group). In biochemical research, they serve as valuable chemical probes and surrogates for their naturally occurring saturated and unsaturated counterparts. nih.gov The introduction of a triple bond into the fatty acid chain creates a unique chemical handle.

This alkyne group can participate in bio-orthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). frontiersin.org This allows researchers to attach reporter molecules, like fluorophores or biotin, to the alkynoic acid after it has been metabolized and incorporated into complex lipids or other cellular structures. This technique enables the sensitive and specific detection, localization, and tracking of lipids through complex metabolic networks, providing insights that are difficult to obtain with other methods. frontiersin.org Alkynyl-containing fatty acids have been successfully used to study lipid metabolism, protein-lipid interactions, and lipid localization. frontiersin.org

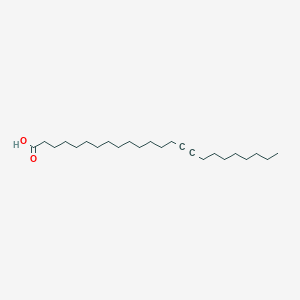

15-Tetracosynoic Acid: A Specific Alkynoic Acid

This compound is a very-long-chain fatty acid that contains a triple bond at the 15th carbon position. Its specific structure makes it a useful tool for certain biochemical investigations.

Chemical Properties and Synthesis

The key chemical features of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₄₄O₂ |

| Molar Mass | 364.6 g/mol |

| Structure | A 24-carbon chain with a carboxylic acid group at one end and a triple bond between carbons 15 and 16. |

The synthesis of this compound has been described in the scientific literature. One reported method involves the coupling of 1-decyne (B165119) with the lithio-salt of an appropriate ω-bromoacid to construct the full carbon skeleton with the desired alkyne functionality. nih.gov

Research Findings and Applications

The primary documented application of this compound is as a synthetic precursor for metabolic studies. Specifically, it was synthesized to be catalytically tritiated (a process that adds tritium (B154650), a radioactive isotope of hydrogen) to form the corresponding tritiated cis-alkenoic acid. nih.gov This radiolabeled fatty acid was then intended for use in studies investigating the metabolic pathways of pheromone biosynthesis in the housefly, Musca domestica. nih.gov The study aimed to trace the conversion of the fatty acid precursor into the insect's specific pheromone components, cis-9-tricosene and cis-9-heptacosene. nih.gov This application highlights the role of alkynoic acids as stable, synthesizable intermediates that can be converted into labeled probes for elucidating complex biological pathways.

Structure

2D Structure

Properties

CAS No. |

132861-77-9 |

|---|---|

Molecular Formula |

C24H44O2 |

Molecular Weight |

364.6 g/mol |

IUPAC Name |

tetracos-15-ynoic acid |

InChI |

InChI=1S/C24H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-8,11-23H2,1H3,(H,25,26) |

InChI Key |

LNRGNZURHQASHX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC#CCCCCCCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC#CCCCCCCCCCCCCCC(=O)O |

Other CAS No. |

132861-77-9 |

Synonyms |

15-tetracosynoic acid omega9-tetracosynoic acid |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 15 Tetracosynoic Acid and Its Analogs

Strategic Approaches in Alkynoic Acid Synthesis

The synthesis of 15-tetracosynoic acid has been achieved through a multistep sequence that highlights several strategic approaches in organic synthesis. nih.govresearchgate.net These strategies are designed to build the long carbon chain and incorporate the characteristic internal triple bond of the target molecule.

Coupling Reactions for Carbon Chain Elongation

A pivotal step in the synthesis of long-chain alkynoic acids is the formation of new carbon-carbon bonds to extend the molecular framework. Coupling reactions are instrumental in achieving this, allowing for the connection of two smaller fragments to construct the larger target molecule.

A key step in the synthesis of this compound involves the coupling of 1-decyne (B165119) with an appropriate ω-bromoacid. nih.govresearchgate.net This reaction proceeds through the formation of a lithio-salt of the ω-bromoacid. nih.govresearchgate.net The lithio-salt acts as a nucleophile, attacking the terminal alkyne, which has been activated for coupling. This method provides a direct and efficient means of elongating the carbon chain and introducing the decynyl group at a specific position, ultimately leading to the desired alkynoic acid structure. nih.govresearchgate.net

Homologation Techniques

Homologation refers to a series of reactions that lengthen a carbon chain by a single carbon atom or a specific repeating unit. nih.gov These techniques are essential for systematically building up the carbon backbone of long-chain fatty acids from smaller, more readily available starting materials.

In the synthesis of the necessary ω-bromoacid precursors for this compound, homologation of dibromoalkanes is a crucial step. nih.govresearchgate.net This is accomplished through a triphasic catalytic displacement of a bromide ion by a cyanide ion. nih.govresearchgate.net This reaction effectively extends the carbon chain by one carbon atom. The use of a triphasic system, which involves a solid catalyst, an aqueous phase containing the cyanide salt, and an organic phase with the dibromoalkane, facilitates the reaction and simplifies the purification of the resulting nitrile. This method has been shown to proceed in high yields. researchgate.net

Oxidation Reactions in Alkynoic Acid Synthesis

Oxidation reactions play a critical role in the final stages of alkynoic acid synthesis, specifically in the conversion of a terminal functional group into the carboxylic acid moiety. The choice of oxidizing agent and reaction conditions is crucial to ensure high yields and prevent unwanted side reactions.

Isotopic Labeling for Metabolic Tracing Studies

Isotopic labeling is an indispensable technique for tracking the metabolic fate of fatty acids within biological systems. By replacing specific atoms with their heavier, stable isotopes (like ¹³C) or radioactive isotopes (like ³H), researchers can follow the molecule's journey through metabolic pathways, identifying its conversion products and quantifying fluxes. mdpi.comnih.gov This approach has been pivotal in understanding fatty acid synthesis, degradation, and modification. mdpi.comnih.gov

The synthesis of this compound is a key step for producing its tritiated analog, which serves as a metabolic precursor for studying the biosynthesis of insect pheromones like (Z)-9-tricosene in the housefly, Musca domestica. nih.govresearchgate.net A common strategy involves the synthesis of the alkynoic acid followed by a partial reduction to the corresponding alkene using a catalyst poisoned with a radioactive tritium (B154650) source.

A described synthesis of this compound involves the coupling of 1-decyne to the lithio-salt of an appropriate ω-bromoacid. nih.govresearchgate.net This alkynoic acid can then be stereoselectively reduced to the cis-alkene, (Z)-15-tetracosenoic acid, using tritium gas (³H₂) over a Lindlar catalyst. This process introduces two tritium atoms across the former triple bond, creating a radiolabeled molecule, (Z)-15-[15,16-³H₂]tetracosenoic acid, suitable for metabolic tracing experiments. researchgate.net Such studies have been instrumental in elucidating unusual biochemical pathways, including the conversion of the fatty acid to an aldehyde and subsequent hydrocarbon formation with the release of CO₂. researchgate.net

Carbon-13 (¹³C) is a stable isotope widely used for elucidating metabolic pathways without the complications of radioactivity. mdpi.com ¹³C-labeled fatty acids can be synthesized and introduced into cellular or whole-organism systems, and their metabolic products can be traced using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govacs.org

For long-chain fatty acids, labeling can be achieved by using ¹³C-enriched precursors in the synthesis. For example, uniformly labeled [U-¹³C]-glucose can be fed to microorganisms like Mortierella alpina, which then produce a variety of polyunsaturated fatty acids (PUFAs) where all carbon atoms are ¹³C. nih.gov Alternatively, a specific position can be labeled by starting the chemical synthesis with a ¹³C-labeled building block. For instance, starting a synthesis with [1-¹³C]-acetate or methyl [1-¹³C]-stearate allows for the introduction of the label at a defined position in the fatty acid chain. nih.govoup.com These labeled compounds are critical for quantifying the contributions of different metabolic routes, such as de novo synthesis versus elongation of existing fatty acids. nih.govnih.gov

Achieving site-specific isotopic labeling is key to answering precise questions about metabolic transformations. Chemical synthesis offers the most control for introducing labels at specific positions.

One powerful method involves the use of labeled building blocks in a multi-step synthesis. For example, to label the carboxylic acid carbon (C-1), a Grignard reagent derived from a long-chain alkyl bromide can be reacted with ¹³CO₂. To label a position within the chain, a synthetic route can be designed that couples a labeled fragment to an unlabeled one. For instance, the synthesis of this compound could be adapted by using a [¹³C]-labeled 1-decyne or a [¹³C]-labeled ω-bromoacid as one of the starting materials. nih.govresearchgate.net

Another sophisticated technique involves using microorganisms that can incorporate labeled precursors into specific positions. The fungus Mortierella alpina, when grown with methyl [1-¹³C]stearate, incorporates the label, which then appears at the C-3 position of arachidonic acid after elongation. nih.gov This demonstrates how combining chemical and biological methods can yield specifically labeled complex molecules. These precise labeling strategies are essential for detailed flux analysis and understanding the regiochemistry of enzymatic reactions in fatty acid metabolism. nih.govnih.gov

Comparative Analysis of Synthetic Pathways for Long-Chain Alkynoic Acids

One of the most direct methods involves the alkylation of a terminal alkyne. nih.govnih.gov This is exemplified by the synthesis of this compound via the coupling of the lithium salt of 1-decyne with the lithio-salt of 14-bromo-tetradecanoic acid. nih.govresearchgate.net This approach is efficient as it constructs the 24-carbon backbone in a single key step from two smaller, readily available fragments.

Another general strategy is the "alkyne zipper" reaction, which involves the isomerization of an internal alkyne to a terminal position under strongly basic conditions. mdpi.com While not a direct construction method, it is a powerful tool for manipulating the position of the triple bond in a pre-existing carbon chain, which can then be used in subsequent coupling reactions. mdpi.com

Below is a comparative table of synthetic strategies for long-chain alkynoic acids.

| Synthetic Pathway | Key Reaction | Advantages | Disadvantages | Applicability to this compound | Reference(s) |

| Alkyne Alkylation | Coupling of a terminal alkyne anion with an ω-haloalkanoic acid. | Convergent; builds the carbon skeleton efficiently. | Requires strong base (e.g., n-BuLi); availability of long-chain halo-acids can be a limitation. | Directly applicable and has been used for its synthesis. | nih.govresearchgate.net |

| Stepwise Chain Elongation | Iterative reactions (e.g., malonic ester synthesis) to add carbon units. | High control over chain length; well-established chemistry. | Multi-step, leading to potentially low overall yields; tedious purification. | Feasible but less efficient than convergent methods. | acs.org |

| Olefin Metathesis | Cross-metathesis of an unsaturated fatty acid with a functionalized olefin, followed by modification. | Utilizes renewable feedstocks (plant oils); powerful for creating C=C bonds. | Requires specific metathesis catalysts; may need subsequent steps to create the alkyne. | Indirectly applicable; could be used to synthesize a long-chain alkene precursor for subsequent conversion to the alkyne. | acs.org |

Enzymatic Transformations and Biosynthetic Pathways Involving 15 Tetracosynoic Acid

Role as a Metabolic Precursor in Specific Biological Systems

15-Tetracosynoic acid, and more directly its cis-unsaturated analog (Z)-15-tetracosenoic acid (nervonic acid), serves as a key building block in the biosynthesis of crucial chemical signals in the housefly, Musca domestica.

Precursor to Housefly Pheromone Components

Research has identified (Z)-15-tetracosenoic acid, derived from the saturation of this compound, as a metabolic precursor to major components of the female housefly's sex pheromone. libretexts.org These components include (Z)-9-tricosene (muscalure) and (Z)-9-heptacosene, which are critical for attracting males and initiating courtship behavior. rug.nlmicrobenotes.com The biosynthesis of these hydrocarbons involves the elongation of oleoyl-CoA to a C24 fatty acyl moiety, which is then converted into an alkene that is one carbon shorter. rug.nlmicrobenotes.com

Enzymatic Conversion of (Z)-15-Tetracosenoyl-CoA to (Z)-9-Tricosene and CO2

The biosynthetic pathway for (Z)-9-tricosene is a multi-step enzymatic process that begins with the activation of (Z)-15-tetracosenoic acid to its coenzyme A (CoA) derivative, (Z)-15-tetracosenoyl-CoA. This activated molecule is then reduced to form the corresponding aldehyde, (Z)-15-tetracosenal. nih.gov The final and unusual step in this pathway is the conversion of this aldehyde to (Z)-9-tricosene and carbon dioxide (CO2). researchgate.net This reaction is an oxidative decarbonylation, where the aldehyde group is removed. researchgate.net

Cytochrome P450 Involvement in Hydrocarbon Formation from Fatty Acid Aldehydes

The critical final step of converting (Z)-15-tetracosenal to (Z)-9-tricosene and CO2 is catalyzed by a cytochrome P450 enzyme. researchgate.net This reaction is dependent on the presence of both NADPH and molecular oxygen (O2). The involvement of cytochrome P450 is further supported by the inhibition of this reaction by carbon monoxide and antibodies against cytochrome P450 reductase. researchgate.net This enzymatic action represents an unusual mechanism for hydrocarbon biosynthesis in insects. researchgate.net

| Step | Substrate | Enzyme/System | Product(s) |

|---|---|---|---|

| 1 | (Z)-15-Tetracosenoic acid | Acyl-CoA Synthetase | (Z)-15-Tetracosenoyl-CoA |

| 2 | (Z)-15-Tetracosenoyl-CoA | Reductase System (NADPH-dependent) | (Z)-15-Tetracosenal |

| 3 | (Z)-15-Tetracosenal | Cytochrome P450 Monooxygenase (NADPH, O2-dependent) | (Z)-9-Tricosene and CO2 |

Integration into Broader Lipid Metabolic Pathways

Beyond its specialized role in pheromone production, this compound and its derivatives are subject to the fundamental processes of lipid metabolism, including fatty acid elongation, desaturation, and degradation.

Relationship with Fatty Acid Elongation and Desaturation Processes

Very-long-chain fatty acids (VLCFAs) like this compound are synthesized and modified through cycles of elongation and desaturation. Fatty acid elongation, which occurs primarily in the endoplasmic reticulum, involves the sequential addition of two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. nih.gov This process is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). nih.gov Desaturase enzymes introduce double bonds at specific positions within the fatty acid chain, converting saturated fatty acids into unsaturated ones. nih.gov

The metabolism of this compound is intrinsically linked to these pathways. Its unsaturated counterpart, (Z)-15-tetracosenoic acid (nervonic acid), is an elongation product of oleic acid (18:1 n-9). wikipedia.org The regulation of the chain length of hydrocarbons in houseflies, and thus the specific pheromone produced, is largely controlled by the specificity of the fatty acyl-CoA elongation reactions. nih.gov

| Enzyme Family | Function | Subcellular Location |

|---|---|---|

| Fatty Acid Elongases (ELOVLs) | Chain elongation of fatty acids | Endoplasmic Reticulum |

| Fatty Acid Desaturases | Introduction of double bonds | Endoplasmic Reticulum |

Potential Interplay with β-Oxidation Pathways in Different Organelles

The breakdown of very-long-chain fatty acids is a complex process that involves the coordinated action of different cellular organelles, primarily the peroxisomes and mitochondria. libretexts.orgwikipedia.org Peroxisomes are responsible for the initial chain-shortening of VLCFAs through a modified β-oxidation pathway. libretexts.orgaklectures.com This initial breakdown is crucial because mitochondria, the primary sites of fatty acid oxidation for energy production, are unable to efficiently handle these very long chains. wikipedia.org

Once the VLCFAs are shortened to medium- or long-chain fatty acids within the peroxisomes, the resulting acyl-CoA esters can then be transported to the mitochondria for complete oxidation to acetyl-CoA via the conventional β-oxidation pathway. wikipedia.orgaklectures.com This interplay between peroxisomes and mitochondria is essential for the complete catabolism of fatty acids like tetracosanoic acid (the saturated analog of this compound). libretexts.org The presence of an acetylenic bond in this compound may require additional enzymatic steps for its complete degradation, a common feature in the metabolism of acetylenic compounds by cellular enzymes like cytochrome P450s. nih.gov

| Feature | Peroxisomal β-Oxidation | Mitochondrial β-Oxidation |

|---|---|---|

| Primary Substrates | Very-long-chain fatty acids (VLCFAs), branched-chain fatty acids | Short-, medium-, and long-chain fatty acids |

| Initial Dehydrogenation Enzyme | Acyl-CoA Oxidase (produces H2O2) | Acyl-CoA Dehydrogenase (produces FADH2) |

| End Products | Chain-shortened acyl-CoAs, acetyl-CoA | Acetyl-CoA |

| Energy Production | No direct ATP synthesis; generates heat | Major site of ATP production via oxidative phosphorylation |

Enzymatic Machinery Involved in Alkynoic Acid Metabolism

The presence of a triple bond in this compound introduces unique metabolic possibilities compared to saturated and unsaturated fatty acids. Specific enzymatic machinery is required to handle this alkynyl group.

Characterization of Enzymes Mediating Alkyne Hydration or Reduction

While direct evidence for the enzymatic hydration or reduction of this compound is not available, the metabolism of alkynes has been studied in other contexts. Enzymes are capable of catalyzing the addition of water across a triple bond (hydration) or the addition of hydrogen (reduction).

Alkyne Hydration: The enzymatic hydration of an alkyne would likely proceed to form an enol, which would then tautomerize to the more stable ketone. This transformation would convert the linear alkynyl group into a carbonyl group within the fatty acid chain.

Alkyne Reduction: Enzymes, particularly those with reductase activity, can catalyze the reduction of the triple bond. A partial reduction could lead to the formation of a cis- or trans-alkene, depending on the enzyme's stereospecificity. A complete reduction would result in the corresponding saturated alkyl chain.

| Transformation | Enzyme Class (Hypothetical) | Potential Product from this compound |

| Hydration | Alkyne Hydratase | 15-Oxo-tetracosanoic acid |

| Partial Reduction (cis) | Alkyne Reductase | cis-15-Tetracosenoic acid |

| Partial Reduction (trans) | Alkyne Reductase | trans-15-Tetracosenoic acid |

| Complete Reduction | Alkyne Reductase | Tetracosanoic acid |

Investigation of Acyl-CoA Reductases and Decarboxylases in Hydrocarbon Synthesis

Long-chain fatty acids can serve as precursors for the biosynthesis of hydrocarbons, such as alkanes and alkenes. This process involves the action of acyl-CoA reductases and decarboxylases.

Acyl-CoA Reductases: Fatty acyl-CoA reductases (FARs) are enzymes that catalyze the reduction of fatty acyl-CoAs or acyl-ACPs to produce primary fatty alcohols. mdpi.com This is a crucial step in the synthesis of various lipid components, including waxes. mdpi.com The 15-tetracosynoyl-CoA could potentially be a substrate for a FAR, leading to the formation of 15-tetracosynol.

Decarboxylases: Decarboxylases are enzymes that remove a carboxyl group from a molecule. In the context of fatty acid metabolism, certain decarboxylases can act on fatty acids to produce hydrocarbons with one less carbon atom. While many known decarboxylases act on amino acids or other small molecules, there is growing interest in their potential for hydrocarbon biosynthesis from fatty acids. The direct decarboxylation of this compound would yield tricosyne.

| Enzyme | Substrate | Potential Product | Biological Role |

| Fatty Acyl-CoA Reductase (FAR) | 15-Tetracosynoyl-CoA | 15-Tetracosynol | Precursor for wax ester synthesis |

| Decarboxylase | This compound | Tricosyne | Hydrocarbon biosynthesis |

Biological Function and Metabolic Integration of 15 Tetracosynoic Acid

Functional Role as a Signaling Molecule or Structural Component Precursor

15-Tetracosynoic acid, a very long-chain fatty acid, primarily functions as a metabolic precursor for the synthesis of critical biological molecules rather than as a signaling molecule in its own right. Its alkyne group makes it a useful tool for chemical biologists to study metabolic pathways. Research has demonstrated its role as a synthetic precursor for creating tritiated versions of its corresponding alkene, which are then used to trace the metabolic pathways of pheromone components in insects like the housefly. researchgate.netresearchgate.netsigmaaldrich.cn

The significance of this compound as a precursor for structural components is highlighted by its relationship to nervonic acid (cis-15-tetracosenoic acid), its monounsaturated analog. wikipedia.org Nervonic acid is a crucial component of sphingolipids, particularly nervonyl sphingolipids, which are highly enriched in the myelin sheath of nerve fibers in both the central and peripheral nervous systems. wikipedia.org These glycosphingolipids, including gangliosides, are vital for the structure and function of plasma membranes, especially in neuronal cells. researchgate.netwikipedia.org Given that this compound can be metabolically converted to nervonic acid, it serves as a foundational block for these essential structural lipids that maintain the integrity of nervous tissue. wikipedia.org Synthetic derivatives of this compound have been incorporated into ganglioside probes to study their dynamic behavior in living cells, underscoring its utility as a building block for complex lipids. researchgate.net

Influence on Cellular Lipid Homeostasis and Energetic Flux

While direct studies on this compound's influence on lipid homeostasis are limited, research on structurally related fatty acids provides significant insights. A study on cis-eicosenoic acid (20:1) positional isomers, specifically the c15-20:1 isomer, reveals a potent regulatory role in cellular lipid metabolism. nii.ac.jp This isomer was shown to improve cellular lipid profiles by suppressing adipogenesis and lipogenesis while enhancing fatty acid β-oxidation. nii.ac.jp

Treatment of 3T3-L1 preadipocytes with the c15-20:1 isomer led to a significant decrease in cellular triglyceride accumulation. nii.ac.jp This effect was linked to the downregulation of key transcription factors that govern fat cell development and lipid synthesis. nii.ac.jp Specifically, c15-20:1 was the most effective among tested isomers at reducing the mRNA expression of:

Adipogenesis-related transcription factors: Peroxisome proliferative activated receptor-gamma (PPARγ) and CCCAT enhancer binding protein alpha (C/EBPα). nii.ac.jp

Lipogenesis-related transcription factor: Sterol regulatory element-binding protein-1 (SREBP-1). nii.ac.jp

Fatty acid synthesis-related genes: Stearoyl-CoA desaturase-1 (SCD-1) and fatty acid synthase (FAS). nii.ac.jp

These findings suggest that fatty acids with this specific structural motif can profoundly influence cellular lipid homeostasis and the flow of energy (energetic flux) by shifting metabolism away from lipid storage and towards lipid oxidation. nii.ac.jpplos.org The regulation of these transcriptional networks is central to maintaining cellular and systemic lipid balance. nih.govelifesciences.orgfrontiersin.org

Table 1: Effect of c15-20:1 Isomer on Gene Expression in 3T3-L1 Cells An interactive data table based on research findings.

| Gene Target | Metabolic Pathway | Observed Effect of c15-20:1 | Reference |

|---|---|---|---|

| PPARγ | Adipogenesis | Downregulation | nii.ac.jp |

| C/EBPα | Adipogenesis | Downregulation | nii.ac.jp |

| SREBP-1 | Lipogenesis | Downregulation | nii.ac.jp |

| SCD-1 | Fatty Acid Synthesis | Downregulation | nii.ac.jp |

| FAS | Fatty Acid Synthesis | Downregulation | nii.ac.jp |

| CPT-1a | Fatty Acid β-oxidation | Altered Expression | nii.ac.jp |

Interactions within Complex Metabolic Networks

Metabolic pathways are not isolated but are part of a highly integrated network where the products of one pathway serve as substrates for another. frontiersin.orgwikipedia.orgcam.ac.uk The metabolism of this compound, as a very long-chain fatty acid, is deeply embedded within this complex web of biochemical reactions.

The primary link between this compound metabolism and the Tricarboxylic Acid (TCA) cycle is through the process of β-oxidation. Fatty acids are catabolized in the mitochondria to produce acetyl-CoA. upr.edu This two-carbon unit, acetyl-CoA, is the principal substrate that enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180). wikipedia.orglibretexts.org

With each turn, the TCA cycle oxidizes the acetyl group, generating energy-rich molecules (NADH and FADH2) and releasing carbon dioxide. upr.eduwikipedia.org These reducing equivalents are subsequently used in the oxidative phosphorylation pathway to produce the bulk of cellular ATP. wikipedia.org Therefore, the breakdown of this compound directly fuels the central energy-producing hub of the cell. Furthermore, the TCA cycle provides precursors for various anabolic processes, linking fatty acid oxidation to the synthesis of other essential molecules. nih.govbevital.nolibretexts.org The complete oxidation of fuels via the TCA cycle is a critical interface coordinating cellular metabolism, bioenergetics, and redox homeostasis. elifesciences.org

The integration of this compound metabolism extends beyond energy production, demonstrating significant cross-talk with the biosynthesis of other major classes of biomolecules.

Amino Acids: The connection to amino acid synthesis is mediated by TCA cycle intermediates. wikipedia.orgpeoi.net The catabolism of this compound increases the pool of these intermediates. Several non-essential amino acids are synthesized directly from TCA cycle ketoacids through transamination reactions. basicmedicalkey.com For instance:

α-Ketoglutarate is a precursor for glutamate, which in turn can be converted to glutamine, proline, and arginine. libretexts.orgwikipedia.org

Oxaloacetate is the precursor for aspartate, which can then be used to synthesize asparagine, methionine, threonine, and lysine. basicmedicalkey.comnews-medical.net This demonstrates an indirect but vital link where the oxidation of a fatty acid can support the synthesis of proteins and other nitrogen-containing compounds. elifesciences.orgnih.gov

Sterols: Sterol biosynthesis is fundamentally dependent on the acetyl-CoA generated from fatty acid oxidation. nih.govmdpi.com The synthesis of cholesterol and other sterols begins with the condensation of acetyl-CoA units. nih.gov Citrate, produced in the first step of the TCA cycle from the acetyl-CoA derived from this compound, can be transported from the mitochondria to the cytosol. libretexts.org In the cytosol, an enzyme cleaves citrate to release acetyl-CoA, which then becomes available for the sterol and fatty acid synthesis pathways. libretexts.org This metabolic node highlights the role of nuclear receptors in integrating sterol, fatty acid, and glucose metabolism. nih.gov The synthesis of steryl esters, which serve as a storage form, is catalyzed by sterol acyltransferases, further linking fatty acid and sterol metabolism. frontiersin.org

Comparative Biological Roles Across Organisms

The biological role of this compound and its derivatives varies significantly across different life forms, reflecting diverse evolutionary pressures and metabolic needs.

In Insects: In the housefly (Musca domestica), this compound serves as a metabolic precursor to key components of sex pheromones. researchgate.netresearchgate.net Specifically, its tritiated alkene derivative, cis-15-tetracosenoic acid, is used to biosynthesize cis-9-tricosene and cis-9-heptacosene, which are crucial for chemical communication and mating behavior. sigmaaldrich.cnnii.ac.jp This highlights its specialized function in insect reproductive biology.

In Mammals: In mammals, the metabolic product of this compound, nervonic acid, plays a fundamentally different role centered on the nervous system. wikipedia.org Nervonic acid is a very long-chain monounsaturated fatty acid that is highly concentrated in the white matter of the brain. wikipedia.org It is a major constituent of sphingolipids in the myelin sheath, the insulating layer that surrounds nerve axons and is essential for rapid nerve impulse conduction. wikipedia.org Its abundance suggests a critical structural role in the development, maintenance, and repair of neural tissues. wikipedia.org

This comparison illustrates how the same basic fatty acid scaffold can be utilized for entirely different physiological purposes—chemical signaling in insects versus structural integrity in the mammalian nervous system.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 19-Octacosynoic acid |

| 3-dehydroquinate |

| Acetyl-CoA |

| Amino Acids |

| Arginine |

| Asparagine |

| Aspartate |

| Campesterol |

| Cholesterol |

| Chorismate |

| cis-15-Tetracosenoic acid (Nervonic acid) |

| cis-9-Heptacosene |

| cis-9-Tricosene |

| Citrate |

| Eicosenoic acid |

| Erythrose-4-phosphate |

| Fumarate |

| Glutamate |

| Glutamine |

| Glycine |

| Heme |

| Histidine |

| Isoleucine |

| Lignoceric acid |

| Lysine |

| Malate |

| Methionine |

| Oleic acid |

| Oxaloacetate |

| Phenylalanine |

| Phosphoenolpyruvate |

| Proline |

| Pyruvate |

| Serine |

| Stigmasterol |

| Sterols |

| Succinyl-CoA |

| Threonine |

| Tryptophan |

| Tyrosine |

| Valine |

| α-Ketoglutarate |

Analytical and Structural Elucidation Methodologies for 15 Tetracosynoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating 15-tetracosynoic acid from other fatty acids and sample matrix components. The choice of technique often depends on the sample complexity and the analytical objective, whether it be quantification or purely qualitative identification.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

Gas chromatography is a highly effective technique for the analysis of volatile compounds. nih.gov For fatty acids like this compound, a derivatization step to a more volatile form, typically a fatty acid methyl ester (FAME), is necessary before analysis. nih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and widely used method for quantifying fatty acids. nih.govresearchgate.net After separation on a GC column, the eluted compounds are burned in a hydrogen-air flame. chromatographyonline.comscioninstruments.com This process produces ions, generating an electrical current that is proportional to the amount of analyte present. chromatographyonline.comscioninstruments.com GC-FID is known for its wide linear range and high sensitivity for hydrocarbons. chromatographyonline.com The identification of individual FAMEs is typically achieved by comparing their retention times with those of authentic standards. uncst.go.ug

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer provides a powerful tool for both quantification and structural elucidation. nist.gov As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. nist.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for definitive identification. researchgate.netnih.gov The mass spectrometer can be operated in scan mode, to acquire a full spectrum of ions, or in selected ion monitoring (SIM) mode, which offers enhanced sensitivity for target analytes by monitoring only specific ion fragments. nih.govepa.gov

| GC Parameter | Typical Conditions | Reference |

| Column | Capillary column (e.g., HP-5MS) | mdpi.com |

| Carrier Gas | Helium or Hydrogen | chromatographyonline.comuncst.go.ug |

| Injection Mode | Splitless | mdpi.com |

| Oven Temperature Program | Ramped, e.g., initial hold then increase to a final temperature | nih.govmdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.netnist.gov |

| Derivatization | Required (e.g., methylation to FAME) | nih.gov |

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV, Refractive Index, MS)

High-performance liquid chromatography (HPLC) is a versatile technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase. wikipedia.org A key advantage of HPLC for fatty acid analysis is that derivatization is not always required, especially when coupled with certain detectors.

HPLC with UV Detection: For compounds that possess a chromophore (a part of the molecule that absorbs ultraviolet or visible light), a UV detector can be employed. chromatographyonline.compan.olsztyn.pl While saturated fatty acids lack strong UV chromophores, the triple bond in this compound may allow for some detection at low UV wavelengths. chromatographyonline.com The sensitivity and specificity can be limited by interferences from other sample components that also absorb UV light. chromatographyonline.com The choice of mobile phase is critical, as some additives can have high UV absorbance, creating background noise. chromatographyonline.com

HPLC with Refractive Index (RI) Detection: An RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the eluting analyte. protocols.io While it offers broad applicability, it is generally less sensitive than UV or MS detectors and is sensitive to changes in temperature and mobile phase composition. sci-hub.se

HPLC with Mass Spectrometry (HPLC-MS): This powerful combination offers high sensitivity and selectivity, making it a preferred method for the analysis of complex biological samples. nih.govnih.gov The HPLC system separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification. nih.gov The use of volatile buffers and organic acids like formic or acetic acid in the mobile phase is crucial to ensure compatibility with the mass spectrometer's ion source. wikipedia.orgnih.gov

| HPLC Parameter | Typical Conditions | Reference |

| Column | Reversed-phase (e.g., C18) | sci-hub.sersc.org |

| Mobile Phase | Acetonitrile, Methanol, Water with additives (e.g., formic acid, acetic acid) | nih.govnih.gov |

| Detection | UV, Refractive Index (RI), Mass Spectrometry (MS) | wikipedia.orgprotocols.io |

| Derivatization | Often not required, but can be used to enhance detection | nih.govnih.gov |

Ion Exclusion Chromatography for Organic Acid Analysis

Ion exclusion chromatography is a specialized form of HPLC that is particularly well-suited for the analysis of organic acids. shimadzu.com This technique typically employs a cation exchange resin in the hydrogen form as the stationary phase. shimadzu.com The separation mechanism is based on the principle of Donnan exclusion, where highly ionized strong acids are repelled by the stationary phase and elute quickly, while weaker acids, like carboxylic acids, can penetrate the pores of the stationary phase to varying degrees based on their pKa, leading to their separation. shimadzu.com In general, organic acids elute in order of increasing pKa. shimadzu.com This method is often used with a simple acidic mobile phase. protocols.io

Advanced Spectroscopic Characterization Techniques

While chromatography separates this compound, spectroscopy provides the detailed information necessary to confirm its chemical structure and assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.

¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms in a molecule. aocs.org For this compound, specific signals would be expected for the protons adjacent to the carboxylic acid group, the protons adjacent to the alkyne (triple bond), and the long chain of methylene (B1212753) (CH₂) groups, as well as the terminal methyl (CH₃) group. magritek.com The chemical shift, splitting pattern (multiplicity), and integration of these signals are all used to piece together the structure. rsc.org

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound will produce a distinct signal. libretexts.org The chemical shifts of the carbonyl carbon, the two sp-hybridized carbons of the triple bond, and the various sp³-hybridized carbons of the alkyl chain are highly informative for confirming the structure. oregonstate.edu

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural detail by showing correlations between different nuclei. wikipedia.org HSQC, for example, correlates directly bonded proton and carbon atoms, which is extremely useful for assigning the signals in the ¹H and ¹³C spectra to specific atoms in the molecule. wikipedia.orghmdb.calibretexts.org HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons that are two or three bonds apart, helping to piece together the connectivity of the molecule. magritek.com

| NMR Technique | Information Provided | Reference |

| ¹H NMR | Number and chemical environment of protons | aocs.orghmdb.ca |

| ¹³C NMR | Number and chemical environment of carbons | libretexts.orghmdb.ca |

| 2D-NMR (e.g., HSQC) | Correlation between directly bonded nuclei (e.g., ¹H-¹³C) | wikipedia.orghmdb.ca |

Mass Spectrometry (MS/MS) for Molecular Weight Determination and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the molecular weight of a compound and gaining structural information through controlled fragmentation. ncsu.edu In an MS/MS experiment, the intact molecule (parent ion) is selected and then subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions (daughter ions). nih.gov The pattern of these fragment ions is characteristic of the original molecule's structure. researchgate.net For this compound, fragmentation would likely occur along the fatty acid chain, and the specific fragmentation pattern would help to confirm the location of the triple bond. researchgate.net This technique is highly sensitive and can provide detailed structural information even from very small amounts of sample. nih.govnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. nsf.govamericanpharmaceuticalreview.com For this compound, the FTIR spectrum would display characteristic absorption bands corresponding to its core structural components: the carboxylic acid group, the long aliphatic chain, and the internal alkyne group. libretexts.org

The key vibrational modes expected in the FTIR spectrum of this compound are detailed below:

Carboxylic Acid Group: This functional group gives rise to two very distinct and identifiable peaks. A very broad O–H stretching band typically appears in the region of 3300–2500 cm⁻¹. libretexts.org Additionally, a strong and sharp C=O (carbonyl) stretching vibration is observed between 1760-1690 cm⁻¹. libretexts.orglibretexts.org

Aliphatic Chain: The long chain of methylene (–CH₂) groups produces strong C–H stretching absorptions in the 3000–2850 cm⁻¹ range. vscht.cz

Internal Alkyne Group: The carbon-carbon triple bond (C≡C) of an internal alkyne results in a stretching vibration in the 2260–2100 cm⁻¹ region. libretexts.orglibretexts.org This peak is typically weak and can sometimes be difficult to observe, but it is a key indicator of the alkyne functionality. libretexts.orgpressbooks.pub Unlike terminal alkynes, there is no associated ≡C–H stretch around 3300 cm⁻¹. libretexts.orglibretexts.org

The following table summarizes the expected characteristic FTIR absorption bands for this compound.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H Stretch | 3300–2500 | Strong, Very Broad |

| Carbonyl (Carboxylic Acid) | C=O Stretch | 1760–1690 | Strong |

| Aliphatic Chain | C–H Stretch | 3000–2850 | Strong |

| Internal Alkyne | C≡C Stretch | 2260–2100 | Weak to Medium |

Data compiled from multiple sources. libretexts.orglibretexts.orgvscht.czlibretexts.org

Quantitative Methodologies for Trace Analysis of Fatty Acids

The accurate quantification of fatty acids like this compound, especially at trace concentrations in biological or environmental samples, requires highly sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant techniques employed for this purpose. chromatographytoday.complos.org

Gas Chromatography-Mass Spectrometry (GC-MS) has long been a standard for fatty acid analysis. avantiresearch.comcifri.res.in Due to the low volatility of long-chain fatty acids, a derivatization step is necessary to convert the polar carboxylic acid group into a more volatile, non-polar ester. nih.gov The most common derivatization method is the conversion to fatty acid methyl esters (FAMEs). nih.gov For enhanced sensitivity, particularly for trace analysis, derivatization with reagents like pentafluorobenzyl (PFB) bromide is used, allowing for detection using highly sensitive negative chemical ionization (NCI) mass spectrometry. nih.gov For accurate quantification, the stable isotope dilution method, which involves adding a known amount of a deuterated analogue of the analyte as an internal standard, is the gold standard. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, often capable of analyzing fatty acids without prior derivatization. shimadzu.com This technique separates compounds in the liquid phase before they are ionized and analyzed by the mass spectrometer. The use of Multiple Reaction Monitoring (MRM) mode in a tandem mass spectrometer provides exceptional selectivity and sensitivity, enabling the quantification of analytes at very low levels (e.g., femtomole to picomole range) even in complex matrices. shimadzu.comnih.govthermofisher.com

The table below provides a comparative overview of these two key methodologies for the trace analysis of this compound.

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Derivatization to a volatile ester (e.g., FAME) is required. avantiresearch.comnih.gov | Often requires no derivatization ("dilute-and-shoot"). shimadzu.com |

| Separation | Based on volatility and interaction with the GC column. cifri.res.in | Based on polarity and interaction with the LC column (e.g., reversed-phase). frontiersin.org |

| Detection | Highly sensitive, especially with NCI; can use Selected Ion Monitoring (SIM). avantiresearch.comnih.gov | Extremely sensitive and selective using Multiple Reaction Monitoring (MRM). shimadzu.comnih.gov |

| Quantification | Relies heavily on isotope-labeled internal standards for accuracy. nih.gov | Also uses internal standards to correct for matrix effects and instrument variability. thermofisher.comnih.gov |

| Advantages | High chromatographic resolution, extensive compound libraries (NIST). plos.org | High throughput, minimal sample prep, suitable for polar and non-polar compounds. shimadzu.comepa.gov |

| Considerations | The derivatization step adds time and potential for sample loss. nih.gov | Susceptible to ion suppression from complex sample matrices. |

Application of Lipidomics for Comprehensive Analysis of Related Lipid Species

Lipidomics is the large-scale study of the complete lipid profile (the lipidome) within a cell, tissue, or organism. frontiersin.orgcreative-proteomics.com this compound, by virtue of its alkyne functional group, is an ideal tool for lipidomics research, serving as a chemical probe to trace fatty acid metabolism. nih.govresearchgate.net The alkyne tag is a small, bio-inert modification that allows its metabolic fate to be tracked after it is introduced into a biological system. limes-institut-bonn.de

The core of this application lies in the use of bio-orthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.govnih.gov After this compound is taken up by cells and incorporated into more complex lipid species (such as phospholipids (B1166683), triglycerides, or cholesterol esters), the total lipids are extracted. nih.gov The alkyne-tagged lipids within this extract can then be specifically reacted with a reporter molecule containing an azide (B81097) group. nih.govlimes-institut-bonn.de

This reporter can be a fluorophore for imaging applications or, for mass spectrometry-based lipidomics, a tag that enhances detection. nih.govnih.gov For instance, reacting the alkyne-tagged lipids with an azide probe that carries a permanent positive charge can dramatically improve ionization efficiency in the mass spectrometer. nih.govlimes-institut-bonn.de This leads to a significant increase in sensitivity, enabling the detection and quantification of hundreds of newly synthesized lipid species that have incorporated the this compound backbone. researchgate.net This strategy provides an unprecedentedly detailed view of lipid synthesis, remodeling, and trafficking pathways. nih.govjst.go.jp

The general workflow for a lipidomics experiment using this compound is outlined in the table below.

| Step | Description | Key Technique/Method |

| 1. Metabolic Labeling | This compound is introduced to a biological system (e.g., cell culture) and is metabolized and integrated into various lipid classes. | Incubation |

| 2. Lipid Extraction | Total lipids are isolated from the biological sample using organic solvents. | Bligh & Dyer or Folch extraction. nih.govcreative-proteomics.com |

| 3. Bio-orthogonal Reaction | The alkyne-tagged lipids in the extract are reacted with an azide-containing reporter probe. | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry). nih.govlimes-institut-bonn.de |

| 4. Comprehensive Analysis | The labeled lipid mixture is analyzed to identify and quantify the full range of newly formed lipid species. | High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS). frontiersin.orgjst.go.jp |

| 5. Data Analysis | The complex dataset is processed to map the metabolic pathways and quantify changes in the lipidome. | Specialized lipidomics software and statistical analysis. |

Research on Chemical Modifications and Derivatives of 15 Tetracosynoic Acid

Synthesis of Bioactive Alkynoic Acid Derivatives

The synthesis of derivatives from 15-tetracosynoic acid aims to generate molecules with specific biological activities. A notable example is its use as a metabolic precursor for the synthesis of insect pheromones.

One area of research has focused on the synthesis of this compound to serve as a precursor for the tritiated form of (Z)-9-tricosene, the major sex pheromone component of the female housefly, Musca domestica. nih.gov The synthesis involves the coupling of 1-decyne (B165119) to the lithio-salt of an appropriate ω-bromoacid. nih.gov The resulting this compound can then be tritiated to form the corresponding cis-alkenoic acid, which is a direct metabolic precursor to the pheromone. nih.gov This strategic derivatization allows for the introduction of a radioactive label to study the biosynthetic pathways of these important semiochemicals.

The general approach for creating bioactive derivatives from alkynoic acids often involves modifications at the carboxyl group, such as esterification or amidation, to produce compounds with altered physicochemical properties and biological targets. sioc-journal.cn While specific examples for this compound are limited in publicly available literature, the principles of derivatizing similar long-chain fatty acids are well-established and can be applied. For instance, the formation of amides and esters of various fatty acids has been shown to lead to derivatives with antimicrobial, anticancer, and anti-inflammatory properties. sioc-journal.cnrsc.org

Table 1: Examples of Synthetic Precursors Derived from this compound

| Precursor Compound | Target Bioactive Molecule | Application |

| This compound | Tritiated (Z)-15-tetracosenoic acid | Metabolic precursor for (Z)-9-tricosene (housefly pheromone) |

Development of Probes and Analogs for Mechanistic Studies

The terminal alkyne group of this compound is a key functional handle for the development of chemical probes and analogs to investigate biological processes. The reactivity of the alkyne allows for its use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach reporter molecules like fluorophores or biotin.

While direct examples of fluorescently labeled this compound probes are not extensively documented, the strategy is widely used for other fatty acids to study their trafficking, metabolism, and interactions with proteins. researchgate.net These probes enable the visualization and tracking of fatty acid uptake and distribution within cells and tissues. researchgate.net For example, fluorescently labeled ganglioside analogs have been synthesized to study their diffusion in cell membranes. researchgate.net

Furthermore, the synthesis of radiolabeled analogs, such as the tritiated derivative of this compound mentioned earlier, represents a fundamental type of probe for mechanistic studies. researchgate.net These isotopically labeled compounds allow for sensitive detection and quantification in metabolic fate studies, helping to elucidate biosynthetic pathways and enzyme mechanisms. researchgate.net The development of such probes is crucial for understanding the roles of very-long-chain fatty acids in various physiological and pathological conditions.

Activity-based probes (ABPs) are another class of chemical tools that can be synthesized from molecules like this compound. ABPs are designed to covalently bind to the active site of specific enzymes, allowing for their detection and characterization. nih.govnih.gov While specific ABPs derived from this compound are not yet reported, its structure could be incorporated into probes targeting enzymes involved in fatty acid metabolism.

Table 2: Potential Probes and Analogs Derivable from this compound

| Probe/Analog Type | Potential Application | Reporter Group/Modification |

| Fluorescent Probe | Cellular imaging of fatty acid uptake and localization | Fluorophore (e.g., BODIPY, Cy5) attached via click chemistry |

| Biotinylated Probe | Affinity purification of interacting proteins | Biotin attached via click chemistry |

| Radiolabeled Analog | Metabolic tracing and pathway elucidation | Tritium (B154650) (³H) or Carbon-14 (¹⁴C) |

| Activity-Based Probe | Enzyme activity profiling | Reactive warhead targeting fatty acid metabolizing enzymes |

Modification for Enhanced Metabolic Stability or Specific Targeting

The metabolic stability of a compound is a critical factor in its potential therapeutic application. For long-chain fatty acids, metabolism often involves β-oxidation. everyone.org Chemical modifications can be introduced to enhance metabolic stability by blocking or slowing down these metabolic pathways.

For long-chain fatty acids, strategies to improve metabolic stability can include the introduction of chemical groups that hinder enzymatic degradation. everyone.org While specific studies on enhancing the metabolic stability of this compound are not prominent, general principles from drug discovery can be applied. For example, the introduction of bulky groups near the carboxylic acid or modifications to the alkyl chain could sterically hinder the enzymes responsible for its metabolism.

Furthermore, derivatization of this compound can be employed for specific targeting. By attaching a ligand that is recognized by a particular cell surface receptor, derivatives of this compound could be directed to specific cell types or tissues. This approach is widely used in the development of targeted drug delivery systems.

Table 3: Conceptual Modifications to this compound for Enhanced Stability or Targeting

| Modification Strategy | Potential Outcome | Example of Modifying Group |

| Steric hindrance of β-oxidation | Increased metabolic stability | Introduction of a methyl or other bulky group near the carboxyl end |

| Replacement of metabolically labile hydrogens | Increased metabolic stability | Deuteration at specific positions |

| Attachment of a targeting ligand | Specific delivery to target cells | A peptide or small molecule that binds to a specific receptor |

Exploration of Novel Reaction Pathways for Derivative Synthesis

The terminal alkyne of this compound opens up a wide range of possibilities for synthesizing novel derivatives through various modern organic reactions. Beyond the well-established click chemistry, other reaction pathways can be explored to create a diverse library of compounds.

Cascade reactions involving alkynoic acids have emerged as a powerful tool for the one-pot construction of complex nitrogen-containing heterocyclic compounds. researchgate.netsemanticscholar.orgmdpi.commdpi.com These reactions, often catalyzed by metals like gold or silver, can lead to the formation of multiple new bonds and rings in a single step. semanticscholar.orgmdpi.commdpi.com For instance, the reaction of terminal alkynoic acids with various amine nucleophiles can yield diverse heterocyclic scaffolds. semanticscholar.orgmdpi.com Although not specifically demonstrated with this compound, its structure is amenable to such transformations.

Other potential reaction pathways for derivatizing the alkyne group include:

Sonogashira coupling: To form carbon-carbon bonds with aryl or vinyl halides.

Alkyne metathesis: To create new internal alkynes.

Cycloaddition reactions: Such as [2+2] and [4+2] cycloadditions, to generate cyclic and polycyclic structures. uib.no

Hydrosilylation: To introduce silyl (B83357) groups, which can be further functionalized. researchgate.net

These advanced synthetic methods provide the tools to generate a vast array of novel this compound derivatives with potentially unique biological properties, expanding its utility in chemical biology and medicinal chemistry research. The exploration of these pathways could lead to the discovery of new bioactive lipids and molecular probes. biointerfaceresearch.commdpi.comnih.govbiomolther.orgnih.gov

Q & A

Q. What biological roles or mechanisms are associated with this compound?

- Methodological Answer : Preliminary studies suggest roles in lipid signaling and membrane fluidity modulation. To investigate these, in vitro assays (e.g., enzyme inhibition studies) and cell culture models (e.g., lipid raft analysis) are employed. Researchers should cross-reference findings with lipidomic databases and use knockout models to validate specificity .

Advanced Research Questions

Q. How to design experiments to investigate novel biochemical pathways involving this compound?

- Methodological Answer : Begin with transcriptomic or proteomic profiling to identify candidate pathways. Use stable isotope tracing (e.g., ¹³C-labeled substrates) to track metabolic flux. For mechanistic studies, employ CRISPR-Cas9 gene editing to disrupt putative targets. Experimental controls should include wild-type and vehicle-treated groups to isolate effects .

Q. How can contradictions in reported physicochemical properties (e.g., solubility, melting point) be resolved?

- Methodological Answer : Conduct systematic replication studies under standardized conditions (e.g., IUPAC guidelines). Use differential scanning calorimetry (DSC) for melting point validation and dynamic light scattering (DLS) for solubility profiling. Meta-analyses of existing data should account for variables like solvent polarity and measurement techniques .

Q. What computational models predict this compound’s interactions with cellular receptors?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are used to model ligand-receptor binding. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Researchers must report force field parameters and solvent models to ensure reproducibility .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Non-linear regression models (e.g., Hill equation) are ideal for dose-response curves. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes and confidence intervals to contextualize biological significance. For clustered data (e.g., repeated measurements), mixed-effects models account for intra-subject variability .

Q. How to address variability in bioactivity data across different experimental models?

- Methodological Answer : Perform interspecies comparative analyses using ortholog mapping. Apply Bland-Altman plots to assess agreement between models. Meta-regression can identify covariates (e.g., cell line origin, incubation time) contributing to variability. Transparent reporting of experimental conditions (e.g., serum concentration in cell culture) is critical .

Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound research?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets and code in repositories like Zenodo or Figshare. Detailed experimental sections should include batch numbers of reagents and instrument calibration records. Collaborative cross-validation studies reduce lab-specific biases .

Q. How to ethically source and handle this compound for in vivo studies?

- Methodological Answer : Follow institutional animal care guidelines (e.g., ARRIVE 2.0). Use the lowest effective dose to minimize harm. For human-derived samples, obtain informed consent and anonymize data. Environmental impact assessments are required for disposal protocols due to potential aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.